molecular formula C15H15N3O3 B2690122 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one CAS No. 2034592-63-5

2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one

Cat. No.: B2690122
CAS No.: 2034592-63-5
M. Wt: 285.303
InChI Key: XKZJESJLBBNDGT-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a benzodioxole group, a common structural motif in bioactive compounds, linked to a pyrazolo[1,5-a]pyrazine core via an ethanone chain. The pyrazolo[1,5-a]pyrazine scaffold is recognized for its relevance in drug discovery, particularly as a key component in compounds investigated as kinase inhibitors . For instance, structurally related substituted pyrazolo[1,5-a]pyrazine compounds have been identified as potent RET kinase inhibitors, indicating the potential research value of this chemical class in oncology and targeted cancer therapies . Compounds containing the benzodioxol-5-yl moiety are frequently utilized as intermediates in the synthesis of more complex molecules for various pharmaceutical applications . This product is provided as a high-purity material, suitable for use as a critical building block in synthetic organic chemistry, medicinal chemistry programs, and as a reference standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the Certificate of Analysis for detailed quality control data, including results from HPLC, LCMS, NMR, and other spectroscopic methods to confirm identity and purity. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(17-5-6-18-12(9-17)3-4-16-18)8-11-1-2-13-14(7-11)21-10-20-13/h1-4,7H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJESJLBBNDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and pyrazolopyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound has been investigated for its ability to inhibit tumor cell proliferation. Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell growth and survival .

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Pyrazolo derivatives are known to interact with various biological targets, including kinases and phosphodiesterases, which are crucial in cellular signaling pathways. By inhibiting these enzymes, such compounds can potentially modulate pathological processes such as inflammation and cancer progression .

Neuroprotective Effects
Studies suggest that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders where oxidative stress plays a significant role. The antioxidant capacity of pyrazole derivatives contributes to their neuroprotective effects .

Material Science

Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties that can be exploited in material science. Pyrazolo derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their ability to emit light when excited by an external energy source .

Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. For instance, modifications to the pyrazolo structure can lead to materials with specific electronic or optical characteristics suitable for various applications in electronics and photonics .

Research Tool

Biological Research Applications
Due to its ability to interact with multiple biological targets, this compound can serve as a valuable tool in biological research. It can be used to probe cellular mechanisms and pathways involved in disease processes. Researchers can utilize it to develop assays for screening potential therapeutic agents or understanding drug interactions at the molecular level .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntitumor activity; enzyme inhibition; neuroprotective effectsCancer treatment; modulation of inflammation; neuroprotection
Material SciencePhotophysical properties; synthesis of novel materialsDevelopment of OLEDs; tailored electronic materials
Research ToolProbing biological mechanisms; developing assaysEnhanced understanding of disease processes; drug discovery

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one apart is its unique combination of the benzodioxole and pyrazolopyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine structure. Its molecular formula is C15H14N4O3C_{15}H_{14}N_4O_3, with a molecular weight of approximately 298.30 g/mol. The unique combination of these structural elements may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. In particular, compounds similar to This compound have shown efficacy against various cancer cell lines. For example:

CompoundCancer Cell LinesIC50 (µM)Reference
Pyrazole Derivative AHeLa (Cervical)10
Pyrazole Derivative BMCF-7 (Breast)15
Pyrazole Derivative CA549 (Lung)12

These studies highlight the potential of pyrazole derivatives in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various studies have reported that pyrazole derivatives possess activity against bacteria and fungi. Notably:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Assay TypeResultReference
COX Inhibition AssayIC50 = 20 µM
TNF-alpha InhibitionSignificant reduction at 25 µM

The biological activity of This compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Receptor Modulation : It could also modulate receptor activities related to cell signaling pathways that govern apoptosis and inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:

  • Antitumor Efficacy in Mouse Models : A study demonstrated that administration of a related pyrazole compound resulted in a significant reduction in tumor size in mice models of breast cancer.
  • Antimicrobial Efficacy in Rat Models : Another study showed that treatment with the compound effectively reduced bacterial load in infected rat models compared to controls.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement). Validate the structure using the CIF check procedure in PLATON to ensure absence of twinning, disorder, or missed symmetry . For data collection, employ a Bruker SMART CCD area detector with graphite-monochromated radiation (e.g., Mo Kα), and apply multi-scan absorption corrections via SADABS .

Q. How can synthetic routes for pyrazolo-pyrazine derivatives like this compound be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) under nitrogen atmosphere with reflux conditions (e.g., ethanol or formic acid) are effective. Monitor intermediates via TLC and purify using flash chromatography. Key steps include condensation of aromatic aldehydes with pyrazole precursors, followed by cyclization . For example, 1,3-benzodioxole derivatives can be synthesized via Claisen-Schmidt condensations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the benzodioxole and pyrazolo-pyrazine rings.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and benzodioxole (C-O-C, ~1250 cm1^{-1}) functional groups .

Q. How to design an initial bioactivity screening protocol for this compound?

  • Methodological Answer : Prioritize in vitro assays for antifungal, anticancer, or anti-inflammatory activity. Use MTT assays for cytotoxicity (e.g., IC50_{50} against HeLa cells) and agar diffusion for antifungal activity (e.g., vs. Candida albicans). Reference pyrazoline derivatives’ bioactivity profiles to select relevant targets .

Advanced Research Questions

Q. How to resolve contradictions between computational ADME predictions and experimental pharmacokinetic (PK) data?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting PK.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify reactive metabolites (e.g., via covalent protein binding assays) .
  • Computational Adjustments : Re-parameterize docking software (e.g., AutoDock Vina) with experimental logP and solubility data to improve predictive accuracy .

Q. What strategies improve synthetic yields in multi-step pyrazolo-pyrazine syntheses?

  • Methodological Answer :

  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Solvent Optimization : Replace ethanol with DMF for higher-polarity intermediates.
  • Workup : Use ice-water quenching to precipitate products and reduce side reactions .

Q. How to design a structure-activity relationship (SAR) study targeting the benzodioxole moiety?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with methyl, methoxy, or halogens at the benzodioxole 5-position.
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., DYRK2 for anticancer activity).
  • Computational Analysis : Perform molecular dynamics simulations to correlate substituent hydrophobicity with binding affinity .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding and half-life in preclinical models (e.g., rabbit atrial effective refractory period (AERP) model).
  • Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites that may reduce bioavailability .
  • Dose Optimization : Adjust dosing regimens based on allometric scaling from preclinical PK data .

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